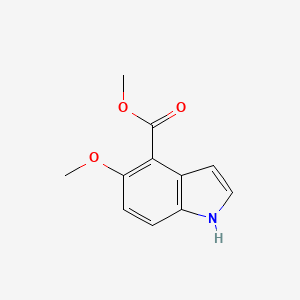

methyl 5-methoxy-1H-indole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-1H-indole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-8-7(5-6-12-8)10(9)11(13)15-2/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTMJCNNGNANHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Procedure

Key Parameters for Yield Optimization

Theoretical Yield : ~90–96%, based on analogous esterifications.

Alternative Synthetic Routes

Hypothetical Reaction Scheme

-

Starting Materials :

-

4-Carbomethoxyphenylhydrazine (hypothetical).

-

Methoxy-substituted ketone (e.g., 3-methoxycyclohexanone).

-

-

Conditions :

-

Reflux in methanesulfonic acid (2 h).

-

Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

-

Challenges :

-

Regioselective introduction of the methoxy and ester groups at positions 5 and 4, respectively.

-

Requires precise control over reaction conditions to avoid side products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous esterifications highlight the critical role of solvent polarity and temperature:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 65 (reflux) | 96 | 98 |

| Ethanol | 78 (reflux) | 88 | 95 |

| THF | 66 (reflux) | 72 | 90 |

| Catalyst | Concentration | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| H₂SO₄ | 2 drops | 96 | 4 |

| HCl (gas) | Saturated | 85 | 6 |

| p-TsOH | 5 mol% | 78 | 5 |

Sulfuric acid outperforms alternatives, likely due to its strong protonating capacity and low cost.

Characterization and Purity Analysis

Spectroscopic Confirmation

Chromatographic Purity Assessment

-

HPLC Conditions :

-

Column: C18 reverse-phase (4.6 × 150 mm).

-

Mobile Phase: 60:40 acetonitrile/water.

-

Retention Time: ~8.2 minutes (theoretical).

-

Challenges and Mitigation Strategies

Solubility Issues

Chemical Reactions Analysis

Methyl 5-methoxy-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 5-methoxy-1H-indole-4-carboxylate serves as a reactant in the synthesis of various indole derivatives. These derivatives are crucial for developing new pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, makes it a versatile building block for synthetic applications .

Biological Activities

This compound is studied for its biological activities , which include:

- Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral effects, making them potential candidates for therapeutic development against viral infections.

- Anticancer Activities : The compound has been investigated for its role in synthesizing cytotoxic agents targeting multidrug-resistant cancer cells. It is also involved in developing inhibitors for various cancer-related enzymes .

- Antimicrobial Effects : Studies suggest that this compound may possess antimicrobial properties, contributing to its potential use in treating infections .

Medical Applications

In medicine, this compound is explored for its therapeutic applications :

- Drug Development : It serves as a key intermediate in synthesizing drugs targeting neurological disorders and other diseases. Its derivatives are being researched for their efficacy as immunomodulators and enzyme inhibitors .

- Precursor for Bioactive Molecules : The compound is also investigated as a precursor in synthesizing bioactive molecules that may have significant therapeutic benefits.

Industrial Applications

This compound finds utility in various industrial sectors:

- Agrochemicals : It contributes to developing effective pesticides and herbicides that are safer for the environment.

- Material Science : The compound is being explored for creating advanced materials, including polymers and coatings, due to its unique chemical properties.

- Flavor and Fragrance Industry : Its aromatic properties make it a candidate for use in flavoring agents and perfumes, providing a natural scent profile .

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-indole-4-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through similar mechanisms, influencing biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Comparisons

The position and nature of substituents on the indole ring dictate electronic, steric, and solubility properties. Key comparisons include:

Key Observations :

- Positional Effects : Ester groups at position 4 (target compound) vs. 2 (e.g., ) influence steric accessibility for intermolecular interactions.

- Electronic Effects : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) substituents modulate ring electron density and reactivity .

- Lipophilicity : Methyl esters (target compound) are less lipophilic than ethyl esters (e.g., ), affecting membrane permeability.

Physical Properties and Spectral Data

Melting Points and Stability

- Ethyl 5-fluoroindole-2-carboxylate derivatives : Melting points range from 233–250°C, influenced by fluorine’s polarity and crystal packing .

Spectral Comparisons

¹H-NMR :

- Target compound (unreported): Expected deshielding of H-3 and H-6 protons due to 5-OCH₃ and 4-COOCH₃.

- Methyl 4-methoxy-1H-indole-2-carboxylate: H-3 proton at δ 8.0 ppm (deshielded by ester) .

- 5-Fluoroindole-2-carboxamides: H-3 indole protons resonate at δ 8.85 ppm due to fluorine’s inductive effect .

IR Spectroscopy :

Comparison with Analogues :

Biological Activity

Methyl 5-methoxy-1H-indole-4-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological properties, including neuroprotective effects, antioxidant activity, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a carboxylate moiety attached to the indole structure. This configuration contributes to its bioactivity. The compound has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate oxidative stress and neuroinflammation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments demonstrated that derivatives of indole compounds, including this compound, exhibited significant protection against oxidative stress-induced neuronal damage. For instance:

- Cell Line Studies : In SH-SY5Y human neuroblastoma cells, the compound showed a reduction in cell death caused by hydrogen peroxide (H2O2) exposure, indicating its role as an effective antioxidant .

- Mechanisms of Action : The neuroprotective effects are attributed to the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS), which are critical in preventing neuronal cell death .

Antioxidant Activity

This compound has demonstrated potent antioxidant capabilities. Research indicates that it can effectively reduce oxidative stress markers in various models:

- Oxidative Stress Models : In models simulating oxidative stress, such as those induced by H2O2 or Aβ peptide, this compound significantly mitigated ROS production and protected cellular integrity .

- Comparative Studies : When compared to other known antioxidants, this compound showed comparable or superior activity in preventing oxidative damage .

Potential Applications in Neurodegenerative Disorders

The multifunctional properties of this compound position it as a promising candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease:

Case Studies

Several case studies have reinforced the biological activity of this compound:

- Neuroprotection Against Aβ Peptide : A study demonstrated that the compound could protect neurons from Aβ-induced toxicity, a hallmark of Alzheimer’s disease pathology. It effectively reduced apoptotic markers and preserved neuronal function .

- In Vivo Models : Animal studies have shown that administration of this compound led to improved cognitive function in models of neurodegeneration, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Molecular docking studies indicated that the compound interacts with key proteins involved in neuroinflammatory responses, further supporting its role in mitigating neurodegenerative processes .

Q & A

Q. What are the primary synthetic routes for methyl 5-methoxy-1H-indole-4-carboxylate, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . Key parameters include:

- Temperature control (e.g., 0–5°C for NaH-mediated reactions to avoid side products) .

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity for substitutions .

- Purification : Column chromatography (e.g., 10% ethyl acetate/hexane) or recrystallization ensures >95% purity . Alternative methods include continuous flow reactors to optimize reaction kinetics and scalability .

Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?

Structural confirmation relies on:

Q. What are the key reactivity patterns of this compound in organic transformations?

The indole core undergoes electrophilic substitution at C3 and C7 due to electron-donating methoxy groups. The ester at C4 can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/MeOH) for further derivatization . Halogenation (e.g., bromination) at C3 is feasible using NBS in DMF .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths and angles, critical when NMR signals overlap (e.g., distinguishing C4 vs. C5 substituents). For example:

Q. What experimental design strategies mitigate challenges in synthesizing halogenated derivatives of this compound?

Halogenation (e.g., chlorination at C4) requires:

- Protecting groups : Benzyloxy protection at C7 prevents unwanted side reactions during electrophilic substitution .

- Low-temperature control (−20°C) to avoid over-halogenation .

- Post-reaction quenching : Rapid dilution with CHCl and brine minimizes decomposition .

Q. How do computational methods complement experimental data in predicting the biological activity of this compound analogs?

- Docking studies (e.g., AutoDock Vina) model interactions with enzyme targets (e.g., cytochrome P450), predicting binding affinities .

- QSAR models correlate substituent electronegativity (e.g., Cl vs. OMe) with bioactivity trends, guiding synthetic prioritization .

Q. What are the limitations of current crystallographic software (e.g., SHELX) in analyzing this compound polymorphs?

- Twinned crystals : SHELXL struggles with pseudo-merohedral twinning, requiring manual HKLF5 domain adjustments .

- Disorder modeling : Methoxy groups in flexible positions may require split-atom refinement, increasing R-factor errors .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.